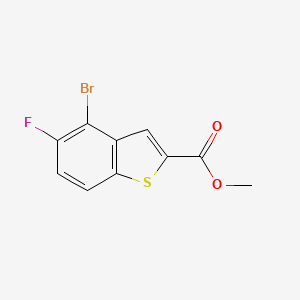

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This specific compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate typically involves the bromination and fluorination of benzothiophene derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to introduce the halogen atoms into the benzothiophene ring. The carboxylate group is then introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles under controlled conditions. This site is highly reactive due to the electron-withdrawing effects of the adjacent fluorine and ester groups, which polarize the C–Br bond.

Key Insight : Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures. Copper or palladium catalysts enhance efficiency in certain cases .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

| Reaction Type | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O, 90°C, 12 h | 4-Aryl-5-fluoro-1-benzothiophene-2-carboxylate | 78–85 |

| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | THF, 70°C, 6 h | 4-Alkynyl-5-fluoro-1-benzothiophene-2-carboxylate | 70 |

Regioselectivity : The 4-bromo group reacts preferentially over the 5-fluoro group due to bromine’s superior leaving-group ability. Fluorine’s strong electron-withdrawing effect further activates the C–Br bond .

Ester Functional Group Transformations

The methyl ester at the 2-position undergoes hydrolysis, aminolysis, or transesterification.

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | 1M NaOH, EtOH/H<sub>2</sub>O, reflux | 4-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid | 90 |

| Aminolysis | NH<sub>3</sub>, MeOH, 50°C, 6 h | 4-Bromo-5-fluoro-1-benzothiophene-2-carboxamide | 82 |

| Transesterification | MeONa, ROH (e.g., EtOH) | Ethyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate | 75 |

Mechanistic Note : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while aminolysis involves direct attack by ammonia on the ester carbonyl.

Fluorine-Specific Reactivity

The fluorine atom at the 5-position exhibits limited reactivity due to its strong C–F bond but influences electronic and steric properties:

-

Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the benzothiophene ring, facilitating NAS at the bromine position .

-

Steric Effects : The small size of fluorine minimizes steric hindrance, allowing efficient coupling reactions at the 4-position .

Regioselectivity in Subsequent Reactions

The compound’s regiochemical outcomes are governed by the positions of bromine and fluorine:

Scientific Research Applications

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-bromo-1-benzothiophene-2-carboxylate

- Methyl 5-fluoro-1-benzothiophene-2-carboxylate

- Methyl 4-chloro-5-fluoro-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.

Biological Activity

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H6BrFO2S, with a molecular weight of 289.12 g/mol. The presence of bromine and fluorine substituents is significant as these halogens can enhance the biological activity of the compound through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. For instance, a study examining various substituted analogues demonstrated that compounds with halogen substitutions exhibited enhanced cytotoxicity against lung cancer (A-549) and cervical cancer (HeLa) cell lines. The IC50 values were significantly lower for these derivatives compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that benzothiophene derivatives possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they may serve as effective agents against resistant bacterial strains .

Table 2: Antimicrobial Activity of this compound

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Target Interaction : The compound may interact with specific cellular targets such as enzymes or receptors involved in cancer progression or inflammation.

- Cell Cycle Arrest : Some studies suggest that benzothiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanism : The presence of halogen substituents may enhance membrane permeability or interfere with essential bacterial processes, contributing to their antimicrobial efficacy .

Properties

Molecular Formula |

C10H6BrFO2S |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C10H6BrFO2S/c1-14-10(13)8-4-5-7(15-8)3-2-6(12)9(5)11/h2-4H,1H3 |

InChI Key |

SRTLEFQEBOEZAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.